molecular formula C15H14N2O2 B6368440 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1261997-68-5

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%

Cat. No.: B6368440
CAS No.: 1261997-68-5
M. Wt: 254.28 g/mol
InChI Key: OBRVBFAXOSEHSV-UHFFFAOYSA-N
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Description

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (hereafter referred to as 6-CPP-2-HOP) is a compound of interest in the field of scientific research. It is a synthetic derivative of the naturally occurring compound pyridine and has been used in a variety of scientific applications.

Scientific Research Applications

6-CPP-2-HOP has a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. It has also been used in the study of enzyme-catalyzed reactions, as well as in the development of drugs.

Mechanism of Action

The mechanism of action of 6-CPP-2-HOP is not yet fully understood. It is believed that the compound acts by binding to certain proteins, which then triggers a cascade of biochemical reactions that lead to the desired effect. It is also believed that 6-CPP-2-HOP may act as an inhibitor of certain enzymes, thus preventing the formation of certain products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CPP-2-HOP are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the activity of certain enzymes, as well as to bind to certain proteins. In addition, 6-CPP-2-HOP has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-CPP-2-HOP is its relatively low cost and availability. This makes it an ideal compound for laboratory experiments. Additionally, the compound is relatively stable, making it easy to store and transport. On the other hand, 6-CPP-2-HOP is not water-soluble and therefore must be dissolved in a suitable solvent prior to use.

Future Directions

For research include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the development of new drugs. Additionally, further studies could be conducted to investigate its mechanism of action and its potential as a ligand in coordination chemistry. Finally, research could be conducted to investigate its potential as a catalyst in organic reactions.

Synthesis Methods

The synthesis of 6-CPP-2-HOP is a multi-step process. The first step involves the conversion of pyridine to N-cyclopropyl-2-aminopyridine using a Wittig reaction with cyclopropylmethyl bromide. This is followed by a condensation reaction with formic acid to form the desired product. The final step is the purification of the compound with a 95% yield.

Properties

IUPAC Name

N-cyclopropyl-3-(6-oxo-1H-pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14-6-2-5-13(17-14)10-3-1-4-11(9-10)15(19)16-12-7-8-12/h1-6,9,12H,7-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRVBFAXOSEHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683136
Record name N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-68-5
Record name N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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